N-(4-METHOXYPHENYL)-N-({N'-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE
Overview
Description
N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a thietane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the thietane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Formation of the hydrazinecarbonyl linkage: This can be done through condensation reactions with hydrazine derivatives.
Final assembly: The final step involves coupling the intermediate compounds under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Sulfonamides are known to inhibit certain enzymes, which could be beneficial in treating diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to a decrease in the enzyme’s function. The thietane ring and aromatic groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-N-(PHENYLMETHYL)BENZENESULFONAMIDE: Lacks the thietane and hydrazinecarbonyl groups.
N-(4-METHOXYPHENYL)-N-(4-THIETANYL)BENZENESULFONAMIDE: Contains the thietane ring but lacks the hydrazinecarbonyl group.
Uniqueness
The presence of the thietane ring and the hydrazinecarbonyl linkage in N-(4-METHOXYPHENYL)-N-({N’-[(E)-[4-(THIETAN-3-YLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE makes it unique compared to other similar compounds. These structural features may impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-32-21-13-9-20(10-14-21)28(35(30,31)24-5-3-2-4-6-24)16-25(29)27-26-15-19-7-11-22(12-8-19)33-23-17-34-18-23/h2-15,23H,16-18H2,1H3,(H,27,29)/b26-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLWHDGJJXIKTO-CVKSISIWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)OC3CSC3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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